9-ING-41, also known as Elraglusib, is a small-molecule compound that acts as a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β). It has gained attention for its potential therapeutic applications in oncology, particularly for its antitumor activity against various cancer types, including glioblastoma and pancreatic cancer. The compound is classified as a first-in-class maleimide-based inhibitor, notable for its ability to penetrate the central nervous system effectively.
9-ING-41 was developed by Actuate Therapeutics, Inc., and has been the subject of various preclinical and clinical studies aimed at evaluating its efficacy in treating advanced cancers. Its mechanism involves the modulation of key signaling pathways that contribute to tumor growth and survival.
9-ING-41 is classified as an antineoplastic agent due to its ability to inhibit tumor cell proliferation and induce apoptosis. It is specifically categorized under GSK-3 inhibitors, which are being explored for their role in cancer therapy.
The synthesis of 9-ING-41 follows established chemical procedures that have been previously documented. The compound was selected from a library of GSK-3 inhibitors based on its favorable pharmacokinetic properties, particularly its capacity to cross the blood-brain barrier effectively.
The synthesis typically involves the formation of the maleimide core structure, which is crucial for its activity as a GSK-3β inhibitor. The specific synthetic route may include steps such as:
The molecular structure of 9-ING-41 features a maleimide core linked to various functional groups that enhance its selectivity and potency against GSK-3β.
9-ING-41 primarily acts through competitive inhibition of GSK-3β, leading to downstream effects on cellular signaling pathways.
The mechanism by which 9-ING-41 exerts its antitumor effects involves multiple pathways:
9-ING-41 has shown promise in various scientific applications:
9-ING-41 (elraglusib) is a small-molecule inhibitor with the chemical formula C22H13FN2O5 and a molecular weight of 404.35 g/mol [1] [5] [9]. Its core structure features a maleimide scaffold that enables ATP-competitive binding to the glycogen synthase kinase-3β (GSK-3β) catalytic site. The compound exhibits high selectivity for GSK-3β with a reported IC50 of 0.71 μM, as determined through kinase profiling assays [5] [7] [9]. Key structural elements include:
The molecular architecture facilitates dual biological activities: induction of cancer cell apoptosis through NF-κB pathway suppression (via downregulation of XIAP) and promotion of autophagic processes through LC3 protein elevation [5] [9]. Preclinical studies demonstrate concentration-dependent effects, with significant biological activity observed at 1-10 μM in various cancer cell lines [5] [7] [9].
Table 1: Structural and Biochemical Properties of 9-ING-41
Property | Value | Significance |
---|---|---|
Chemical Formula | C22H13FN2O5 | Determines pharmacokinetic behavior |
Molecular Weight | 404.35 g/mol | Impacts blood-brain barrier penetration |
GSK-3β IC50 | 0.71 μM | Indicates potent enzymatic inhibition |
Solubility (DMSO) | 50-81 mg/mL | Relevant for experimental formulations |
Primary Targets | GSK-3β (ATP-competitive) | Explains mechanistic specificity |
The therapeutic targeting of GSK-3β represents a paradigm shift in oncology, evolving from initial investigations of metabolic regulators to targeted cancer therapeutics:
First-generation inhibitors: Lithium salts (non-ATP competitive) demonstrated incidental antitumor effects but lacked specificity and had unfavorable therapeutic indices [3] [4]. These compounds primarily inhibited GSK-3β through magnesium competition and phosphorylation mechanisms, with limited clinical applicability in oncology due to off-target effects.
Second-generation compounds: Small molecules like AR-A014418 and LY2090314 emerged with improved specificity (ATP-competitive binding) and demonstrated proof-of-concept for GSK-3β inhibition in pancreatic cancer models [2] [6]. These compounds showed 10-100 fold increased specificity over lithium but still exhibited off-target kinase activity.
Contemporary agents: 9-ING-41 represents an optimized therapeutic candidate developed through structure-activity relationship (SAR) studies of maleimide derivatives [5] [7] [9]. Its design incorporates strategic fluorination that enhances blood-brain barrier penetration while maintaining specificity against >200 kinases in screening panels. The compound emerged from systematic medicinal chemistry efforts to address limitations of earlier inhibitors, particularly poor pharmacokinetics and limited tissue distribution.
Table 2: Evolution of GSK-3β Inhibitors in Cancer Research
Generation | Representative Agents | Mechanism | Oncological Limitations |
---|---|---|---|
First (1980s) | Lithium chloride | Non-ATP competitive | Low potency, significant toxicities |
Second (2000s) | AR-A014418, LY2090314 | ATP-competitive | Limited tissue distribution, off-target effects |
Contemporary | 9-ING-41 (elraglusib) | Highly selective ATP-competitive | Under clinical investigation |
Neoplastic Rationale:GSK-3β exhibits oncogenic properties across diverse malignancies through multiple mechanisms:
Non-Neoplastic Rationale:While oncology remains the primary focus for 9-ING-41, GSK-3β inhibition has mechanistic relevance in other pathologies:
The pleiotropic functions of GSK-3β across pathological states underscore the importance of contextual therapeutic targeting. In oncology, 9-ING-41 represents a mechanistically rational approach to address resistance pathways in recalcitrant malignancies like pancreatic cancer, where GSK-3β functions as a proto-oncogenic driver rather than a tumor suppressor [2] [6].
Table 3: Key Mechanisms of 9-ING-41 in Neoplastic vs. Non-Neoplastic Contexts
Pathology Category | Molecular Targets | Biological Consequences | Therapeutic Implications |
---|---|---|---|
Pancreatic Cancer | NF-κB, XIAP, Cyclin D1 | Apoptosis induction, cell cycle arrest | Overcoming chemotherapy resistance |
Lymphoma | NFAT, Bcl-2 | Mitochondrial apoptosis, growth arrest | Single-agent activity in MCL models |
Neurodegeneration | Tau, β-catenin | Reduced protein phosphorylation | Potential cognitive protection |
Metabolic Dysfunction | Glycogen synthase | Enhanced glucose storage | Theoretical glucose-lowering effects |
All compound names mentioned: 9-ING-41, elraglusib
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7